(4-Bromophenyl)(prop-2-yn-1-yl)sulfane
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Overview
Description
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane is an organic compound with the molecular formula C9H7BrS. It is a solid substance that is often used in various research and industrial applications. The compound is characterized by the presence of a bromophenyl group and a prop-2-yn-1-yl group attached to a sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(prop-2-yn-1-yl)sulfane typically involves the reaction of 4-bromothiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) are often employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Cycloaddition Reactions: Products include various cyclic compounds.
Scientific Research Applications
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(prop-2-yn-1-yl)sulfane involves its interaction with various molecular targets. The bromophenyl group can interact with aromatic receptors, while the prop-2-yn-1-yl group can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The sulfur atom can undergo oxidation, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(prop-2-yn-1-yl)amine
- (4-Bromophenyl)(prop-2-yn-1-yl)ether
- (4-Bromophenyl)(prop-2-yn-1-yl)ketone
Uniqueness
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity compared to its oxygen or nitrogen analogs. The sulfur atom allows for unique oxidation and cycloaddition reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H7BrS |
---|---|
Molecular Weight |
227.12 g/mol |
IUPAC Name |
1-bromo-4-prop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H7BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 |
InChI Key |
AOUDEEYQDFNHEK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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